3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine
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Overview
Description
The compound “3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine” is a heterocyclic compound that contains a triazole ring. The difluoromethyl and methylthio groups are of prime importance due to their applicability in functionalizing diverse fluorine-containing heterocycles . These groups are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes . A common strategy for the construction of a difluoromethyl compound library involves the transformation of simple building blocks into complex molecules bearing a terminal difluoromethyl group . A one-pot difluoromethylthiolation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate has also been described .Molecular Structure Analysis
The molecular structure of this compound involves a triazole ring with difluoromethyl and methylthio groups attached. The difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve difluoromethylation processes . These processes can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the difluoromethyl and methylthio groups. These groups can influence properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Agricultural Applications
3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine derivatives have been widely utilized in the production of agricultural products. These compounds serve as raw materials in the synthesis of plant protection products such as insecticides, fungicides, plant growth regulators, and retardants. The application of these substances in agriculture highlights their significance in enhancing crop productivity and protection against various pests and diseases (Nazarov et al., 2021).
Medical Applications
In the medical field, derivatives of this compound have been employed in the synthesis of pharmaceuticals. The compounds have been found to possess antimicrobial properties effective against pathogens like Staphylococcus aureus, as well as cardiological applications with anti-ischemic and membrane-stabilizing effects. This versatility underlines the potential of these derivatives in drug development and therapeutic applications (Nazarov et al., 2021).
Environmental and Material Science Applications
Advanced materials and environmental remediation technologies also benefit from the chemical properties of this compound derivatives. For instance, amine-functionalized sorbents derived from triazole compounds have shown promise in the removal of persistent pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These findings support the development of more efficient and environmentally friendly purification systems (Ateia et al., 2019).
Future Directions
The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents and has streamlined access to molecules of pharmaceutical relevance .
properties
IUPAC Name |
3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4S/c1-11-4-9-8-3(2(5)6)10(4)7/h2H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSXFAXCIECMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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